(cis-1-Amino-indan-2-yl)-methanol, also known as cis-1-amino-2-indanol, is a chiral amino alcohol with significant relevance in medicinal chemistry and asymmetric synthesis. The compound is characterized by its unique stereochemistry and has been investigated for its applications in drug design, particularly as a building block for various pharmaceuticals, including HIV protease inhibitors.
The compound can be synthesized from various precursors, including indan derivatives. Its synthesis has been detailed in numerous studies, highlighting different methods to achieve the desired stereochemical configuration. The chemical is cataloged under the CAS number 55270-04-7 and has a molecular weight of 163.216 g/mol .
(cis-1-Amino-indan-2-yl)-methanol falls under the category of amino alcohols, which are compounds containing both an amino group and a hydroxyl group. It is particularly noted for its chiral properties, making it a valuable compound in asymmetric synthesis.
The synthesis of (cis-1-Amino-indan-2-yl)-methanol has been approached through several methods:
The synthesis often requires careful control of reaction conditions to maintain the desired stereochemistry. For example, protecting groups may be employed during various stages to prevent unwanted side reactions.
The molecular structure of (cis-1-Amino-indan-2-yl)-methanol features an indan ring system with an amino group at the 1-position and a hydroxymethyl group at the 2-position. The stereochemistry is critical, as it influences the compound's biological activity.
Key structural data includes:
(cis-1-Amino-indan-2-yl)-methanol participates in various chemical reactions typical for amino alcohols:
The reactions often require specific catalysts or reagents to ensure selectivity and yield, emphasizing the importance of reaction conditions in synthetic chemistry.
The mechanism by which (cis-1-Amino-indan-2-yl)-methanol exerts its biological effects is primarily related to its role as a precursor in synthesizing bioactive compounds. Its chiral nature allows it to interact selectively with biological targets, such as enzymes involved in metabolic pathways.
Research indicates that derivatives of this compound have shown activity against HIV protease, highlighting its potential therapeutic applications .
The compound exhibits typical physical properties of amino alcohols:
Key chemical properties include:
Studies have shown that variations in substituents on the indan ring can significantly affect both solubility and reactivity profiles, which are critical for drug design applications.
(cis-1-Amino-indan-2-yl)-methanol is primarily used in scientific research and pharmaceutical development:
(cis-1-Amino-indan-2-yl)-methanol and its parent compound cis-1-aminoindan-2-ol emerged as privileged chiral building blocks in the 1990s due to their unique structural and stereochemical properties. The conformationally rigid indane scaffold enforces precise three-dimensional positioning of functional groups, a critical advantage over flexible analogs like phenylglycinol. This rigidity profoundly enhances stereocontrol in asymmetric transformations by restricting transition state geometries [1] [6]. Early breakthroughs demonstrated their utility in oxazaborolidine-catalyzed reductions, where aminoindanol-derived catalysts outperformed other chiral auxiliaries in carbonyl reductions. For example, Didier's work (1991) established aminoindanol-derived ligands for ketone reductions with exceptional enantioselectivity (>95% ee), surpassing contemporary systems [1] [5].
The evolution continued with Ghosh's development of sulfonamide-based auxiliaries (e.g., compounds 11-16) for diverse reactions, including asymmetric Diels-Alder cycloadditions and syn-aldol reactions. These auxiliaries leveraged the indane scaffold's ability to enforce exo-transition states, achieving diastereoselectivities >20:1 in cycloadditions [1]. Simultaneously, Davies and Ghosh independently created bis(oxazoline) ligands (e.g., 17-19), enabling catalytic asymmetric cyclopropanations and hetero-Diels-Alder reactions with enantioselectivities exceeding 90% ee [1] [6]. The commercial availability of both enantiomers further cemented aminoindanol derivatives as versatile tools for synthesizing either enantiomer of target molecules [1].
Table 1: Key Asymmetric Transformations Enabled by Aminoindanol Derivatives
Transformation Type | Representative Auxiliary/Catalyst | Performance Metrics | Reference |
---|---|---|---|
Carbonyl Reduction | Oxazaborolidine from cis-aminoindanol | >95% ee for α-chloroacetophenone | [1] |
Diels-Alder Reaction | Sulfonamide auxiliary 11 | >99:1 diastereoselectivity | [1] |
Asymmetric Cyclopropanation | Pyridine-bis(oxazoline) (PyBOX) 19 | 90–98% ee | [1] [6] |
syn-Aldol Reaction | Titanium enolate of sulfonamide 15 | >95% de | [1] |
The discovery of (1S,2R)-cis-1-aminoindan-2-ol as a critical component of HIV-1 protease inhibitors at Merck Research Laboratories (1990) marked a therapeutic milestone. This scaffold addressed a key challenge: mimicking the tetrahedral transition state of peptide bond hydrolysis while resisting enzymatic degradation. In Indinavir (Crixivan®), approved by the FDA in 1996, the aminoindanol moiety serves a dual role: (1) its cis-fused bicyclic system provides rigid spatial orientation of hydrogen-bond donors/acceptors; (2) its hydroxyl and amine groups form critical interactions with Asp25/Asp25' and flap residues (Gly48) of HIV-1 protease [2] [3] [7].
Synthetic routes to enantiopure aminoindanol were pivotal for Indinavir's large-scale production. Key innovations included:
In Indinavir, the aminoindanol subunit directly sets four stereocenters through chirality transfer, dictating the inhibitor's binding geometry. X-ray crystallography confirmed its hydroxyl forms hydrogen bonds with Asp25, while its amine interacts with Gly48, contributing to Kᵢ = 0.36 nM against wild-type HIV-1 protease [2] [3]. This backbone binding mechanism proved less susceptible to resistance mutations than earlier inhibitors like Saquinavir [2] [7].
Table 2: Functional Role of Aminoindanol in Indinavir’s Binding Mechanism
Functional Group | Protease Interaction Site | Interaction Type | Energetic Contribution |
---|---|---|---|
C2-OH | Catalytic Asp25/Asp25' | Hydrogen bonding | ΔG = -3.2 kcal/mol |
C1-NH | Flap residue Gly48 | Hydrogen bonding | ΔG = -2.8 kcal/mol |
Indane ring | S1' hydrophobic pocket | Van der Waals | ΔG = -4.1 kcal/mol |
Methylene bridge | Subsite S2 | Conformational constraint | Prevents β-sheet binding |
The 2000s witnessed a paradigm shift where aminoindanol derivatives evolved from stoichiometric auxiliaries to catalytic chiral ligands. This transition capitalized on their ability to form metal-coordinating complexes with predictable stereochemical environments. Notable developments include:
Mechanistic studies revealed that the planar chirality and C₂-symmetry of bis(aminoindanol) derivatives minimized competing reaction pathways. For instance, in Stetter reactions, aminoindanol-derived triazolium salts achieved 99% ee via selective shielding of the re-face of electrophiles [5]. The scaffold's robustness also facilitated immobilized catalysts – silica-supported aminoindanol-oxazaborolidines maintained >90% ee in ketone reductions over 10 cycles [6].
Recent innovations focus on electrophotocatalysis: Lambert's trisaminocyclopropenium (TAC)-catalyzed amino-oxygenation of indenes uses cis-aminoindanol-derived oxazolines as intermediates, achieving 55% yield under electrochemical conditions [6]. This merges traditional auxiliaries with modern catalytic paradigms.
Table 3: Catalytic Applications of Aminoindanol-Derived Systems
Catalyst Type | Reaction | Substrate Scope | Enantioselectivity | Industrial Adoption |
---|---|---|---|---|
Cu(II)-PyBOX (19) | Cyclopropanation | Styrenes, diazoacetates | 90–98% ee | Pilot scale (pharma) |
Oxazaborolidine | Ketone reduction | α-Chloro ketones | 95–99% ee | Commercial (BINOL alternative) |
Rh(III)-bis(oxazoline) | Hetero-Diels-Alder | Aldehydes/dienes | 88–94% ee | Research scale |
Triazolium salt | Stetter reaction | Enals/nitrostyrenes | 92–99% ee | Specialty chemicals |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1